Isoflindersiamine
Overview
Description
Isoflindersiamine is a furoquinoline alkaloid isolated from the plant Helietta parvifolia, which belongs to the Rutaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoflindersiamine can be synthesized through a series of chemical reactions involving the extraction of crude alkaloid fractions from plant material. The plant material is typically extracted using a soxhlet apparatus with petroleum ether, followed by exhaustive extraction with methanol . The methanol extract is then subjected to various chromatographic techniques to isolate this compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification process from Helietta parvifolia remains the primary method. This involves air-drying and milling the plant material, followed by solvent extraction and chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Isoflindersiamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties.
Scientific Research Applications
Chemistry: Isoflindersiamine serves as a model compound for studying the chemical behavior of furoquinoline alkaloids.
Industry: this compound’s unique chemical properties make it a potential candidate for use in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
Isoflindersiamine is part of the furoquinoline alkaloid family, which includes other compounds such as flindersiamine, kokusaginine, and skimmianine . Compared to these similar compounds, this compound exhibits unique chemical properties and biological activities. For example, while flindersiamine and kokusaginine also show cytotoxic activity, this compound’s specific chemical structure may confer distinct advantages in terms of selectivity and potency .
Comparison with Similar Compounds
- Flindersiamine
- Kokusaginine
- Skimmianine
Properties
IUPAC Name |
16-methoxy-2-methyl-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),5,9,11(15)-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-15-10-8(11(16)7-3-4-18-14(7)15)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFLOCYGHFOIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2C(=O)C4=C1OC=C4)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159497 | |
Record name | Isoflindersiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357-99-9 | |
Record name | Isoflindersiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001357999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoflindersiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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